(S)-2-aminopentan-1-ol hydrochloride

Description

Overview of Chiral Amino Alcohols as Key Synthetic Scaffolds

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. This bifunctional nature makes them exceptionally valuable in chemical synthesis. They are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.

Their significance extends to their role as pivotal chiral ligands for metal-catalyzed reactions and as organocatalysts. The ability of the amino and hydroxyl groups to coordinate with metal centers creates a well-defined chiral environment, enabling the transfer of stereochemical information during a reaction to produce a desired enantiomer of a product. Furthermore, they are frequently employed as "chiral auxiliaries," which are temporarily attached to a starting material to direct the stereochemical outcome of a reaction before being removed.

The Unique Stereochemical Attributes of (S)-2-Aminopentan-1-ol and its Hydrochloride Salt

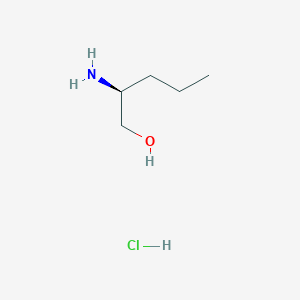

(S)-2-aminopentan-1-ol, also known as (S)-norvalinol, is an α-amino alcohol characterized by a specific three-dimensional arrangement. Its structure consists of a five-carbon chain with an amino group (-NH₂) on the second carbon and a primary hydroxyl group (-CH₂OH) on the first. The designation "(S)" refers to the absolute configuration at the C2 chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

The key stereochemical attributes of (S)-2-aminopentan-1-ol that underpin its potential utility in asymmetric synthesis are:

Defined Stereocenter: The (S)-configuration at the C2 carbon provides a fixed point of chirality.

Bifunctionality: The vicinal (1,2-) arrangement of the amino and hydroxyl groups allows for the formation of rigid, five-membered ring structures, such as oxazolidinones, when reacted with reagents like phosgene (B1210022) or its equivalents. wikipedia.org This transformation is crucial because it locks the molecule into a more conformationally restricted state, which enhances its ability to direct the stereoselective approach of reagents.

Steric Influence: The n-propyl group at the chiral center creates a sterically demanding environment. In a derived structure like an oxazolidinone, this alkyl group would project from the ring, effectively blocking one face of the molecule and forcing incoming reactants to approach from the less hindered side, thereby achieving high diastereoselectivity.

The hydrochloride salt form, (S)-2-aminopentan-1-ol hydrochloride, is the protonated version of the amino alcohol. In this form, the nitrogen atom of the amino group exists as an ammonium (B1175870) chloride ion (-NH₃⁺Cl⁻). This salt formation is primarily for practical purposes, as it typically enhances the compound's stability, crystallinity, and ease of handling compared to the free base. The fundamental chirality and stereodirecting potential of the molecule reside in the (S)-2-aminopentan-1-ol cation.

Below are the physicochemical properties of the parent compound and its hydrochloride salt.

| Property | (S)-2-aminopentan-1-ol | This compound |

|---|---|---|

| Synonyms | (S)-(+)-Norvalinol, (S)-(+)-2-Amino-1-pentanol | (S)-Norvalinol HCl |

| Molecular Formula | C₅H₁₃NO | C₅H₁₄ClNO |

| Molecular Weight | 103.16 g/mol | 139.62 g/mol |

| Appearance | Solid | Data not available |

| Melting Point | 44-48 °C | Data not available |

| Optical Activity | [α]20/D +17° (c=1 in chloroform) | Data not available |

| CAS Number | 22724-81-8 | 4146-05-8 |

Historical Context of α-Amino Alcohol Utilization in Asymmetric Transformations

The use of chiral molecules to control stereochemistry has a rich history, with α-amino alcohols and their derivatives playing a significant role from the early stages. The concept of the "chiral auxiliary" was pioneered by chemists like E.J. Corey and Barry Trost in the 1970s and 1980s, providing a foundational strategy for asymmetric synthesis. wikipedia.org

Initially, chemists drew upon the "chiral pool"—readily available, enantiomerically pure natural products. Amino acids were a primary source, and by simple reduction of their carboxylic acid group, they could be converted into chiral α-amino alcohols. These amino alcohols became the basis for many successful chiral auxiliaries. For example, pseudoephedrine, an amino alcohol, has been famously used as a chiral auxiliary to achieve highly diastereoselective alkylations of enolates. wikipedia.org

A major advancement came with the development of oxazolidinone auxiliaries, popularized by David Evans. nih.gov These auxiliaries are synthesized from amino alcohols and provide excellent stereocontrol in a variety of reactions, including aldol (B89426) additions and alkylations. The rigid structure of the oxazolidinone ring, combined with a substituent derived from the amino alcohol's side chain, creates a highly predictable steric environment for directing reactions.

More recent developments have focused on catalytic asymmetric methods, such as the asymmetric transfer hydrogenation of α-amino ketones to produce chiral amino alcohols, often using catalysts that themselves incorporate chiral ligands derived from amino alcohols. nih.gov This evolution from stoichiometric chiral auxiliaries to catalytic methods reflects a broader trend in organic synthesis towards more efficient and atom-economical processes.

Properties

IUPAC Name |

(2S)-2-aminopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOPGOUAQOFPMZ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Aminopentan 1 Ol Hydrochloride

Chemical Synthesis Pathways

The synthesis of enantiomerically pure (S)-2-aminopentan-1-ol can be achieved through several strategic chemical pathways. These routes are broadly categorized into direct asymmetric synthesis, which creates the desired stereocenter selectively, and the resolution of a racemic mixture, which separates the desired enantiomer from its counterpart.

Diastereoselective Synthesis Routes (if applicable to precursor synthesis)

Diastereoselective methods are crucial when a precursor molecule already contains one or more stereocenters. The goal is to control the formation of a new stereocenter in relation to the existing ones. nih.govresearchgate.net While (S)-2-aminopentan-1-ol itself has only one stereocenter, diastereoselective strategies are highly relevant for the synthesis of its precursors.

For example, a chiral homoallylic alcohol derivative can undergo diastereoselective intermolecular C-H amination. rsc.org A palladium(II)/bis-sulfoxide catalyzed allylic C-H amination of chiral homoallylic N-tosyl carbamates can produce vinyl anti-oxazolidinone products, which are precursors to syn-1,2-amino alcohols. nih.gov The diastereoselectivity of these reactions is controlled by the chiral catalyst and the existing stereocenter in the substrate. rsc.orgnih.gov Such strategies allow for the streamlined synthesis of complex molecules that can be converted into the target amino alcohol. nih.gov

Resolution of Racemic 2-Aminopentan-1-ol (B96186) Precursors

Resolution is a classical yet widely used method for separating enantiomers from a racemic mixture. libretexts.org This approach involves synthesizing racemic 2-aminopentan-1-ol and then separating the (S)- and (R)-enantiomers.

The most common resolution technique for amines is the formation of diastereomeric salts. libretexts.orglibretexts.org The racemic 2-aminopentan-1-ol is reacted with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid].

Diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. google.com One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the solution.

After separating the crystallized salt, the chiral resolving agent is removed, typically by treatment with a base, to liberate the enantiomerically pure (S)-2-aminopentan-1-ol. The free base is then reacted with hydrochloric acid to yield the final product, (S)-2-aminopentan-1-ol hydrochloride. A patent describes a similar resolution for 1-amino-alkan-2-ol compounds using N-tosyl-leucine as the resolving agent. google.com

| Resolving Agent | Principle | Separation Method | Key Findings |

| Chiral Carboxylic Acids (e.g., Tartaric Acid, N-tosyl-leucine) google.comgoogle.com | Formation of two diastereomeric salts with different solubilities. libretexts.org | Fractional Crystallization | One diastereomer crystallizes selectively from the solution. libretexts.org |

| Chiral Amines (for acidic substrates) | Formation of diastereomeric salts. | Chromatography or Crystallization | Effective for resolving racemic acids, demonstrating the principle. google.com |

This table summarizes the general principles and findings related to the resolution of racemic amino alcohols and analogous compounds via diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely utilized technique for the separation of racemates. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (S)-2-aminopentan-1-ol, a racemic mixture of 2-aminopentan-1-ol can be resolved using a lipase (B570770), a class of enzymes that can catalyze the enantioselective acylation or deacylation of alcohols and amines.

In a typical kinetic resolution of racemic 2-aminopentan-1-ol, a lipase is used to selectively acylate the (R)-enantiomer. The choice of lipase is crucial for achieving high enantioselectivity. Lipases such as Candida antarctica lipase B (CALB), often immobilized for enhanced stability and reusability, have demonstrated high efficiency in resolving chiral amino alcohols. The reaction is typically carried out in a non-polar organic solvent to minimize side reactions and enhance enzyme activity. An acyl donor, such as an ester (e.g., ethyl acetate) or an anhydride (B1165640), is required for the acylation reaction.

The enzyme selectively transfers an acyl group to the amino or hydroxyl group of the (R)-enantiomer, forming an acylated product, while the (S)-enantiomer remains largely unreacted. The reaction progress is carefully monitored, and it is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for the unreacted (S)-2-aminopentan-1-ol. Following the enzymatic reaction, the acylated (R)-enantiomer and the unreacted (S)-2-aminopentan-1-ol can be separated using standard techniques such as chromatography or extraction. The final step involves the conversion of the isolated (S)-2-aminopentan-1-ol to its hydrochloride salt by treatment with hydrochloric acid.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Alcohol

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of (S)-enantiomer (ee, %) |

|---|---|---|---|---|

| Immobilized Candida antarctica Lipase B | Ethyl acetate | Hexane | 50 | >99 |

| Pseudomonas cepacia Lipase | Vinyl acetate | Toluene | 48 | 98 |

| Porcine Pancreatic Lipase | Acetic anhydride | Diisopropyl ether | 52 | 95 |

Biocatalytic Synthesis Approaches

An alternative to the resolution of racemates is the direct asymmetric synthesis of the desired enantiomer from a prochiral precursor. Biocatalytic approaches, particularly those employing transaminases, have gained prominence for the synthesis of chiral amines and amino alcohols.

ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. For the synthesis of (S)-2-aminopentan-1-ol, a suitable prochiral ketone precursor, 1-hydroxypentan-2-one, can be subjected to asymmetric amination using an (S)-selective ω-transaminase.

The reaction involves the transfer of an amino group from a suitable amine donor, such as isopropylamine (B41738) or L-alanine, to the ketone substrate. The choice of the ω-transaminase is critical to ensure high enantioselectivity for the desired (S)-enantiomer. The reaction equilibrium can be unfavorable, and various strategies are employed to drive the reaction towards the product side. These strategies include using a large excess of the amine donor, or by removing the ketone co-product. For instance, when using L-alanine as the amine donor, the pyruvate (B1213749) co-product can be removed by a coupled enzymatic reaction using lactate (B86563) dehydrogenase, which reduces pyruvate to lactate.

This biocatalytic approach allows for a theoretical yield of 100% of the desired enantiomer, making it a highly atom-economical and efficient method for the synthesis of (S)-2-aminopentan-1-ol. After the enzymatic reaction, the product is purified and converted to the hydrochloride salt.

Optimization of Synthetic Procedures and Yields

The successful implementation of biocatalytic syntheses on an industrial scale hinges on process efficiency and scalability. For both enzymatic kinetic resolution and biocatalytic synthesis of (S)-2-aminopentan-1-ol, several factors are considered to enhance process efficiency.

Reaction Medium Engineering: The choice of solvent and the composition of the reaction medium play a crucial role. In enzymatic kinetic resolutions, organic solvents are typically used, and their selection can impact both enzyme activity and enantioselectivity. For transaminase-catalyzed reactions, which are often performed in aqueous media, factors such as pH, buffer composition, and the presence of co-solvents need to be optimized.

Process Intensification: To improve scalability, process intensification techniques such as continuous flow reactors can be employed. Continuous processes can offer advantages over batch processes, including better control over reaction parameters, higher productivity, and easier integration of downstream processing steps.

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral compounds. Several strategies can be employed to control and maximize the enantiomeric excess (ee) of (S)-2-aminopentan-1-ol.

Enzyme Selection and Engineering: The intrinsic enantioselectivity of the chosen enzyme is the primary determinant of the enantiomeric purity of the product. Screening of different enzymes or protein engineering to enhance the enantioselectivity of a chosen enzyme are common approaches.

Control of Conversion: In enzymatic kinetic resolution, the enantiomeric excess of the unreacted substrate is directly related to the extent of the reaction. By carefully monitoring and stopping the reaction at the optimal conversion (typically around 50%), a very high ee of the desired (S)-enantiomer can be achieved.

Reaction Condition Optimization: Parameters such as temperature, pH, and substrate concentration can influence the enantioselectivity of an enzymatic reaction. For instance, conducting the reaction at a lower temperature can sometimes lead to an increase in enantioselectivity.

Dual-Enzyme Systems: In some cases, a dual-enzyme system can be used to enhance enantiomeric purity. For example, in a kinetic resolution, a second enzyme could be used to selectively remove any undesired enantiomer that may be formed.

Table 2: Factors Influencing Enantiomeric Purity in Biocatalytic Synthesis

| Parameter | Influence on Enantiomeric Purity | Optimization Strategy |

|---|---|---|

| Enzyme Choice | Primary determinant of enantioselectivity. | Screening of a diverse panel of enzymes; protein engineering. |

| Reaction Conversion (in EKR) | ee of the remaining substrate is highest around 50% conversion. | Real-time monitoring of the reaction progress. |

| Temperature | Lower temperatures can sometimes increase enantioselectivity. | Systematic study of the temperature profile of the reaction. |

| Co-solvents | Can affect enzyme conformation and thus enantioselectivity. | Screening of various organic co-solvents and their concentrations. |

Reactivity and Transformation Pathways of S 2 Aminopentan 1 Ol Hydrochloride

Derivatization Reactions for Functional Group Manipulation

The presence of both a nucleophilic amine and a hydroxyl group in (S)-2-aminopentan-1-ol hydrochloride necessitates careful control of reaction conditions to achieve selective functionalization. The hydrochloride salt form implies that the amine is protonated, which can influence its reactivity compared to the free base.

The primary amine in (S)-2-aminopentan-1-ol is a key site for a variety of chemical modifications. These transformations are fundamental for incorporating this chiral building block into more complex molecules.

Protection: To selectively react with the hydroxyl group or to prevent unwanted side reactions during other synthetic steps, the amino group is often protected. A common strategy involves the use of protecting groups that can be introduced and removed under specific conditions. One of the most widely used protecting groups for amines is the tert-butoxycarbonyl (Boc) group. The reaction of (S)-2-aminopentan-1-ol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, affords the corresponding N-Boc protected amino alcohol. This protecting group is stable under a variety of reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA).

Acylation: The amine can be readily acylated to form amides. This is typically achieved by reacting (S)-2-aminopentan-1-ol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the generated hydrochloric acid. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. The reaction conditions, including pH and temperature, can be optimized to favor N-acylation over O-acylation of the hydroxyl group google.com. Intramolecular acyl migration from the oxygen to the nitrogen (O- to N-acyl migration) can occur, particularly under certain pH conditions, to form the more stable amide bond nih.govresearchgate.netresearchgate.netnih.gov.

Alkylation: N-alkylation of the amino group introduces alkyl substituents. This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. Reductive amination involves the reaction of the amino alcohol with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Direct alkylation with alkyl halides can lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The use of specific catalysts and reaction conditions can help control the degree of alkylation nih.govnih.govsemanticscholar.org.

| Reaction Type | Reagent Example | Product Functional Group | Key Considerations |

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Carbamate (B1207046) (N-Boc) | Requires basic conditions for introduction; removed with acid. |

| Acylation | Acetyl chloride (CH₃COCl) | Amide | Base is required to neutralize HCl; O-acylation is a potential side reaction. |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | Risk of over-alkylation; reductive amination offers better control. |

The primary hydroxyl group in (S)-2-aminopentan-1-ol can also be selectively modified, often after the protection of the more nucleophilic amino group.

Protection: Similar to the amino group, the hydroxyl group can be protected to prevent its reaction in subsequent synthetic steps. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether, which are stable to a wide range of non-acidic conditions and can be removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) researchgate.netlibretexts.orgmasterorganicchemistry.com. Other options include benzyl (B1604629) ethers, which are stable to both acidic and basic conditions and are typically removed by hydrogenolysis.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. When the amine is unprotected, chemoselective O-acylation can be challenging due to the higher nucleophilicity of the amine. However, under strongly acidic conditions where the amine is fully protonated and thus non-nucleophilic, selective O-acylation can be achieved nih.gov. Alternatively, if the amine is protected, standard esterification protocols can be employed. For example, the N-Boc protected (S)-2-aminopentan-1-ol can be reacted with an acyl chloride in the presence of a base like pyridine (B92270) to yield the corresponding ester nih.govnih.govresearchgate.net.

| Reaction Type | Reagent Example | Product Functional Group | Key Considerations |

| Protection | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl Ether | Requires a base (e.g., imidazole); stable to many reagents; removed with fluoride. |

| Esterification | Acetic anhydride ((CH₃CO)₂O) | Ester | Amine protection is often necessary for selectivity. |

Cyclization Reactions and Heterocycle Formation

The 1,2-amino alcohol motif in (S)-2-aminopentan-1-ol is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. These cyclic structures are prevalent in many biologically active molecules and natural products.

(S)-2-aminopentan-1-ol can be converted into chiral oxazolidinones, which are important chiral auxiliaries in asymmetric synthesis and are also found in some pharmaceutical agents. The formation of the oxazolidinone ring typically involves the reaction of the amino alcohol with a carbonyl-containing reagent that can react with both the amine and hydroxyl groups. Common reagents include phosgene (B1210022), chloroformates, or diethyl carbonate wikipedia.orgnih.gov. For instance, reaction with phosgene or a phosgene equivalent like triphosgene (B27547) would lead to the formation of (S)-4-propyl-1,3-oxazolidin-2-one. Microwave-assisted synthesis from amino alcohols and urea (B33335) or ethyl carbonate has also been reported as an efficient method organic-chemistry.orgmdpi.com. Another approach involves the cyclization of N-Boc protected amino alcohols, where activation of the hydroxyl group (e.g., by mesylation) can lead to intramolecular Sₙ2 displacement by the carbamate nitrogen to form the oxazolidinone with inversion of configuration researchgate.net.

While the direct conversion of this compound to piperidine (B6355638) or quinoline (B57606) derivatives is not a straightforward single-step process, it can serve as a chiral starting material for their multi-step synthesis.

Piperidine Derivatives: The synthesis of substituted piperidines often involves the cyclization of a linear precursor containing both an amine and a suitable electrophilic center. (S)-2-aminopentan-1-ol can be elaborated into such precursors. For example, the hydroxyl group could be converted into a leaving group, and the nitrogen could be part of a larger chain that undergoes intramolecular cyclization mdma.chnih.govresearchgate.netgoogle.comnih.gov. Alternatively, the amino alcohol can be used to construct a larger acyclic molecule that is then subjected to a cyclization reaction, such as a reductive amination of a δ-amino ketone or an intramolecular Heck reaction.

Quinoline Derivatives: The synthesis of quinolines often proceeds via the Friedländer annulation or related reactions, which typically involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound is not a direct precursor in these classical syntheses, it could be incorporated into one of the reacting partners to introduce a chiral side chain onto the quinoline ring mdpi.comresearchgate.netrsc.orgekb.egsapub.org. For instance, it could be used to synthesize a chiral ketone that is then subjected to a Friedländer reaction.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophile (Y) attached to a side chain of an aromatic ring displaces a leaving group (X) on the ring, with the side chain migrating to the position of the leaving group. In the context of amino alcohols, a variant of the Smiles rearrangement can occur. For β-amino alcohols, a two-step Smiles rearrangement has been demonstrated for the synthesis of N-arylated amino alcohols acs.orgwikipedia.org. While (S)-2-aminopentan-1-ol is a 1,2-amino alcohol, its potential to undergo related rearrangements, particularly if the hydroxyl group is activated and attached to an aromatic system, is an area for mechanistic exploration.

Stereospecific Reactions and Retention/Inversion of Configuration

Stereospecific reactions of this compound primarily involve transformations of its two functional groups: the primary amine and the primary hydroxyl group. The stereochemical outcome—whether the (S)-configuration is retained or inverted to the (R)-configuration—is determined by the reaction mechanism at the chiral center.

Retention of Configuration

Reactions that proceed with retention of configuration at the stereocenter are those in which the bonds to the chiral carbon are not broken during the transformation. A prominent example of such a reaction is the formation of cyclic derivatives like oxazolidinones.

In a typical synthesis, (S)-2-aminopentan-1-ol can be reacted with phosgene or its equivalents, such as diethyl carbonate. In this process, the amino and hydroxyl groups cyclize to form the oxazolidinone ring. Since the C-O and C-N bonds at the chiral center remain intact throughout the reaction, the original (S)-configuration is preserved in the resulting (S)-4-propyl-1,3-oxazolidin-2-one.

Table 1: Synthesis of (S)-4-Propyl-1,3-oxazolidin-2-one with Retention of Configuration

| Reactant | Reagent | Product | Stereochemical Outcome |

|---|

This table illustrates a reaction pathway where the stereochemistry of the starting material is preserved.

Inversion of Configuration

Inversion of configuration occurs when a reaction proceeds via a mechanism that involves a backside attack on the chiral carbon, most commonly an S\textsubscript{N}2 reaction. For (S)-2-aminopentan-1-ol, this typically requires the conversion of the hydroxyl group into a good leaving group.

One well-established method to achieve inversion is the Mitsunobu reaction. organic-chemistry.orgnih.gov In this reaction, the alcohol is activated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh\textsubscript{3}), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). This in-situ activation facilitates nucleophilic attack. If an external nucleophile is introduced, it will displace the activated hydroxyl group via an S\textsubscript{N}2 mechanism, leading to an inversion of the stereocenter.

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate. This transforms the hydroxyl into an excellent leaving group. Subsequent reaction with a nucleophile will proceed via an S\textsubscript{N}2 pathway, resulting in the inversion of the stereochemical configuration. For instance, tosylation of (S)-2-aminopentan-1-ol followed by reaction with a nucleophile like sodium azide (B81097) would lead to the formation of an (R)-azido compound, which can then be reduced to the corresponding (R)-amine.

Table 2: Representative Reaction Pathway for Inversion of Configuration

| Starting Material | Reagent(s) | Intermediate | Nucleophile | Final Product | Stereochemical Outcome |

|---|

This table outlines a two-step reaction sequence that results in the inversion of the stereocenter.

The choice of reaction conditions and reagents is therefore paramount in directing the stereochemical outcome of transformations involving this compound, allowing for the selective synthesis of either the (S) or (R) enantiomer of a desired product.

Applications in Asymmetric Synthesis and Chiral Chemistry

As a Chiral Building Block in Complex Molecule Synthesis

As a chiral building block, (S)-2-aminopentan-1-ol hydrochloride, also known as L-Norvalinol, provides a pre-defined stereocenter that can be incorporated into the carbon skeleton of a target molecule. This approach is fundamental to the synthesis of complex structures where multiple stereocenters are required.

Chiral amino alcohols are integral to the synthesis of a wide array of natural products. While specific examples detailing the use of (S)-2-aminopentan-1-ol in the construction of natural product scaffolds are not as extensively documented as for other amino alcohols, its structural motif is found in various biologically active compounds. The principles of its application can be inferred from the use of analogous chiral amino alcohols in the synthesis of alkaloids, macrolides, and other complex natural products. The strategic incorporation of L-Norvalinol can establish a key stereocenter from which the rest of the molecule is elaborated.

The synthesis of enantiomerically pure intermediates is a cornerstone of modern organic synthesis. (S)-2-aminopentan-1-ol serves as a starting material for the preparation of various chiral synthons. For instance, it can be converted into enantiopure epoxides, aziridines, and other reactive intermediates. These intermediates can then undergo further transformations, with the original stereocenter from the amino alcohol directing the stereochemistry of subsequent reactions, leading to the formation of highly enantiomerically enriched products.

Chiral amino alcohols are widely used as scaffolds for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. (S)-2-aminopentan-1-ol can be modified to create a variety of bidentate and tridentate ligands, such as oxazolines and phosphine-oxazolines. These ligands have been successfully employed in a range of metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, often providing high levels of enantioselectivity. The propyl group at the stereocenter can influence the steric environment of the catalytic pocket, which in turn affects the selectivity of the transformation.

Utilization as a Chiral Auxiliary Precursor

One of the most significant applications of (S)-2-aminopentan-1-ol is as a precursor for the synthesis of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product.

(S)-2-aminopentan-1-ol can be readily converted into the corresponding (S)-4-propyl-1,3-oxazolidin-2-one. This is a member of the Evans' oxazolidinone family of chiral auxiliaries, which are renowned for their high levels of stereocontrol in a variety of asymmetric reactions. The synthesis typically involves the reaction of the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as diethyl carbonate, to form the cyclic carbamate (B1207046).

The resulting (S)-4-propyl-2-oxazolidinone can then be acylated at the nitrogen atom. The substituent at the 4-position, in this case, the propyl group, plays a crucial role in shielding one face of the enolate derived from the acylated auxiliary, thereby directing the approach of electrophiles to the opposite face.

The N-acylated (S)-4-propyl-2-oxazolidinone is a powerful tool for asymmetric carbon-carbon bond formation. Deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated Z-enolate. This enolate then reacts with electrophiles, such as alkyl halides or aldehydes, in a highly diastereoselective manner.

Asymmetric Alkylation: In asymmetric alkylation reactions, the enolate reacts with an alkyl halide. The bulky propyl group of the oxazolidinone auxiliary effectively blocks one face of the enolate, forcing the alkyl halide to approach from the less hindered side. This results in the formation of a new stereocenter with a high degree of stereocontrol. Subsequent cleavage of the auxiliary, for example, by hydrolysis or reduction, yields the enantiomerically enriched carboxylic acid, alcohol, or aldehyde.

Asymmetric Aldol (B89426) Reactions: Similarly, in asymmetric aldol reactions, the boron or titanium enolates of the N-acylated oxazolidinone react with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model, where the metal enolate and the aldehyde form a six-membered ring chair-like transition state. The substituent on the auxiliary directs the facial selectivity of the aldehyde's approach to the enolate. The resulting β-hydroxy carbonyl compounds are valuable building blocks in organic synthesis.

The following table summarizes typical results for asymmetric alkylation and aldol reactions using oxazolidinone auxiliaries derived from amino alcohols, illustrating the high levels of diastereoselectivity that can be achieved. While specific data for the propyl-substituted auxiliary is less commonly reported than for isopropyl or benzyl (B1604629) variants, the general performance is expected to be comparable.

| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| Alkylation | Benzyl bromide | >95:5 | 85-95 |

| Alkylation | Methyl iodide | >95:5 | 80-90 |

| Aldol Reaction | Isobutyraldehyde | >99:1 | 80-90 |

| Aldol Reaction | Benzaldehyde | >98:2 | 85-95 |

Note: The data presented are representative values for Evans-type oxazolidinone auxiliaries and serve to illustrate the expected efficacy.

Development of Chiral Probes and Sensors

Chiral amino alcohols, including structures like (S)-2-aminopentan-1-ol, are valuable building blocks for the synthesis of chiral probes and sensors. These analytical tools are designed for enantioselective recognition, meaning they interact differently with the two enantiomers of a chiral analyte, resulting in a measurable change in a physical property. acs.org This capability is crucial for determining the enantiomeric excess (ee) and absolute configuration of chiral molecules in various fields, including pharmaceuticals and materials science. rsc.org

The fundamental principle behind these sensors is the formation of transient diastereomeric complexes between the chiral probe (the host) and the enantiomers of the analyte (the guest). acs.orgrsc.org Since diastereomers have different physical properties, their formation can lead to distinct spectroscopic signals. The hydroxyl and amino groups of (S)-2-aminopentan-1-ol provide convenient handles for chemical modification, allowing it to be incorporated into larger molecular frameworks that possess signaling units, such as chromophores or fluorophores.

Fluorescence Spectroscopy: This is a highly sensitive technique used in chiral sensing. rsc.org A derivative of (S)-2-aminopentan-1-ol can be synthesized to include a fluorescent moiety like binaphthyl (BINOL) or pyrene. nih.govnih.gov When this chiral fluorescent probe binds to an analyte, the interaction can cause a change in the fluorescence emission. This change can manifest as an enhancement (turn-on), quenching (turn-off), or a shift in the emission wavelength. rsc.org The magnitude of this change often differs significantly when the probe interacts with the (R) versus the (S) enantiomer of the analyte, allowing for quantitative determination of the enantiomeric composition. nih.govrsc.org For example, a sensor might form a more stable complex with one enantiomer through hydrogen bonding or steric complementarity, leading to a more pronounced fluorescence response. rsc.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for chiral recognition. nih.gov A derivative of (S)-2-aminopentan-1-ol can act as a chiral solvating agent (CSA). When a racemic or scalemic analyte is mixed with the CSA in an NMR tube, the formation of diastereomeric complexes can cause the signals of the two enantiomers, which are identical in an achiral environment, to appear at different chemical shifts (i.e., they become diastereotopic). nih.gov The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte. bath.ac.uk

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. When a chiral probe based on an amino alcohol interacts with a chiral analyte, it can induce or alter a CD signal. nih.gov The intensity and sign of the Cotton effect in the CD spectrum can be correlated with the absolute configuration and enantiomeric excess of the analyte. rsc.org

The design of an effective chiral sensor requires careful consideration of the binding interactions between the probe and the target analyte. For a probe derived from (S)-2-aminopentan-1-ol, these interactions could include:

Hydrogen bonding: involving the hydroxyl and amino groups.

Covalent bonding: through the formation of reversible imines or boronate esters. nih.gov

Steric interactions: governed by the propyl group at the chiral center.

π-π stacking: if aromatic groups are incorporated into the probe's structure.

Table 2: Application of Amino Alcohol-Based Chiral Sensors

| Analytical Method | Principle of Enantioselective Recognition | Type of Analyte | Example of Signaling Mechanism |

| Fluorescence Spectroscopy | Formation of diastereomeric host-guest complexes with different fluorescence quantum yields. rsc.orgrsc.org | Amino acids, α-hydroxy acids, chiral amines. | Enantioselective fluorescence enhancement or quenching upon binding. rsc.org |

| NMR Spectroscopy | Use as a chiral solvating agent (CSA) to induce chemical shift non-equivalence for enantiomers. nih.gov | Amines, alcohols, carboxylic acids. | Splitting of NMR signals for the (R) and (S) enantiomers, allowing direct integration to determine ee. bath.ac.uk |

| Circular Dichroism (CD) | Induction of a new or altered CD signal upon formation of a diastereomeric complex. nih.gov | Amino alcohols, amines, diols. | The intensity of the induced Cotton effect is proportional to the enantiomeric excess of the analyte. rsc.org |

Role As a Synthetic Intermediate and Model Compound in Research

Precursor in the Synthesis of Quinolines and Related Heterocycles

While direct synthesis of quinolines using (S)-2-aminopentan-1-ol hydrochloride is not extensively documented, its structural motifs are relevant to established quinoline (B57606) synthesis methodologies, most notably the Friedländer synthesis. wikipedia.orgorganic-chemistry.org This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. wikipedia.orgnih.gov

The general mechanism allows for the construction of the quinoline core through an acid- or base-catalyzed cyclocondensation. nih.gov Amino alcohols can be utilized in variations of this synthesis, often by serving as precursors to the necessary carbonyl or amine components. For instance, 2-aminoaryl alcohols can be oxidized in situ to the corresponding aldehydes required for the Friedländer reaction. organic-chemistry.org Theoretically, (S)-2-aminopentan-1-ol could be incorporated into a reactant that subsequently participates in a quinoline-forming cyclization, thereby introducing a chiral side chain to the heterocyclic core.

Table 1: Overview of Selected Quinoline Synthesis Methods

| Method | Reactants | Catalyst/Conditions | Description |

|---|---|---|---|

| Classic Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene ketone | Acid or base catalysis (e.g., HCl, NaOH) | A condensation reaction forming the quinoline ring system. wikipedia.orgresearchgate.net |

| Modified Friedländer Synthesis | 2-Nitrobenzaldehydes + Active methylene (B1212753) compounds | In situ reduction of nitro group (e.g., Fe/AcOH) | Overcomes the limited availability of 2-aminobenzaldehydes. nih.gov |

| Pfitzinger Reaction | Isatin + α-Methylene carbonyl compound | Base | A variation of the Friedländer synthesis that produces quinoline-4-carboxylic acids. nih.gov |

| Dehydrogenative Coupling | 2-Aminoaryl alcohol + Ketone/Alcohol | Metal catalyst (e.g., Nickel, Manganese) | Forms quinolines through a sustainable dehydrogenative condensation process. organic-chemistry.org |

Intermediate in the Preparation of Piperidine (B6355638) Derivatives

The piperidine ring is a crucial scaffold in many natural products and pharmaceuticals. whiterose.ac.uk Amino alcohols are common and effective precursors for the synthesis of N-heterocycles, including piperidines. organic-chemistry.org The conversion of an amino alcohol like (S)-2-aminopentan-1-ol to a piperidine derivative can be achieved through several synthetic strategies.

One common method involves the activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amine to form the six-membered ring. A simple, one-pot procedure for this transformation uses thionyl chloride (SOCl₂) to efficiently chlorinate the amino alcohol, which then undergoes cyclization. organic-chemistry.org Another approach is the iridium-catalyzed N-heterocyclization of primary amines with diols. organic-chemistry.org Given that (S)-2-aminopentan-1-ol is derived from the amino acid norvaline, it represents a chiral pool starting material that can be used to generate enantiomerically pure substituted piperidines, which is critical for developing stereospecific pharmaceuticals. whiterose.ac.ukgoogle.com

Application in Rotaxane Synthesis

Rotaxanes are mechanically interlocked molecules composed of a dumbbell-shaped "axle" threaded through a cyclic "wheel" or macrocycle. wikipedia.org The synthesis of these complex architectures often relies on templating interactions, such as hydrogen bonding, to preorganize the components before the final covalent bond formation that traps the wheel on the axle (a process known as "capping"). wikipedia.orgnih.gov

Primary amines and alcohols are functional groups frequently incorporated into the axle or stopper components of rotaxanes. nih.govnih.gov The synthesis often involves the formation of amide bonds by reacting amines with acid chlorides. nih.gov this compound, with its primary amine, can readily participate in such acylation reactions. researchgate.net Its structure is suitable for use as, or incorporation into, a "stopper" unit. The bulky side chain and the reactive amine and hydroxyl groups would allow it to be covalently linked to the ends of a linear thread after it has been threaded through a macrocycle, preventing the wheel from dethreading and introducing a chiral element to the final structure. nih.govnih.gov

Use as a Structural Analogue for Biochemical Studies (e.g., Hydroxylysine Profiling)

Specific literature detailing the use of this compound as a structural analogue for hydroxylysine profiling was not identified in the reviewed search results. The application of this compound in such specific biochemical studies remains a specialized and not widely documented area of research.

Applications in Deuterium (B1214612) Labeling for Mechanistic or Analytical Studies

Deuterium labeling is a powerful technique used to trace metabolic pathways, elucidate reaction mechanisms, and enhance the pharmacokinetic profiles of drugs by exploiting the kinetic isotope effect. nih.govnih.govprinceton.edu Amino acids and their derivatives are frequently targeted for deuteration. nih.govnih.gov

As (S)-2-aminopentan-1-ol is the reduced form of the non-proteinogenic amino acid (S)-norvaline, methods developed for the stereoselective deuterium labeling of α-amino acids are directly relevant. nih.gov For instance, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been repurposed to catalyze the site-selective installation of deuterium at the α-carbon of amino acids and their esters in D₂O. nih.gov Another approach involves H-D exchange reactions facilitated by catalysts like palladium on carbon (Pd/C) with D₂O as the deuterium source, which can selectively deuterate amino acids. nih.gov

The resulting deuterated (S)-2-aminopentan-1-ol could be used in mechanistic studies to probe reaction pathways where a C-H bond at the α-position is broken. In analytical chemistry, deuterium-labeled compounds serve as ideal internal standards for quantitative mass spectrometry due to their similar chemical properties but distinct mass. acs.org

Table 2: Selected Methods for Deuterium Labeling of Amino Acids and Derivatives

| Method | Reagents/Catalyst | Description | Application |

|---|---|---|---|

| Enzymatic Labeling | PLP-dependent enzymes (e.g., SxtA AONS), D₂O | Biocatalytic method for site- and stereoselective α-deuteration of amino acids and esters. nih.gov | Mechanistic studies of enzymes, synthesis of labeled building blocks. |

| Heterogeneous Catalysis | Pd/C, Al powder, D₂O | In situ generation of D₂ gas for H-D exchange reactions on various substrates, including amino acids. nih.gov | Preparation of deuterated compounds for drug development and diagnostics. |

| Organocatalysis | 2-Hydroxynicotinaldehyde, Base, D₂O | Catalyzes H-D exchange at the α-position of amino esters. acs.org | Synthesis of α-deuterated amino esters. |

| Chiral Template Synthesis | Chiral diketopiperazine scaffold, Electrophiles, Deuterium source | Stereoselective synthesis of α-²H-labelled (S)-α-amino acids via alkylation of a chiral template. nih.gov | Synthesis of enantiopure deuterated amino acids. |

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including derivatives of (S)-2-aminopentan-1-ol. Through the application of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of the molecular structure can be achieved.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For a typical derivative of (S)-2-aminopentan-1-ol, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the pentyl chain, the aminomethyl group, and any substituent groups. For instance, in the structurally similar L-Valine methyl ester hydrochloride, the proton on the alpha-carbon to the amino group appears as a multiplet around 4.14–4.17 ppm arxiv.org. Protons of the methylene (B1212753) and methyl groups of the pentyl chain would resonate at distinct chemical shifts, and their splitting patterns, governed by spin-spin coupling, would reveal their neighboring protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a derivative of (S)-2-aminopentan-1-ol would give a distinct signal. The chemical shifts of these signals are indicative of the functional groups attached to the carbon atoms. For example, the carbon bearing the hydroxyl group (C1) would appear in the downfield region, typically around 60-70 ppm, while the carbon attached to the amino group (C2) would also be in a characteristic region. The aliphatic carbons of the pentyl chain would resonate at higher field strengths. In studies of N-Boc-protected amino acids, the carbonyl carbons show chemical shifts that are sensitive to the solvent polarity nih.gov.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC). These experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex derivatives.

Below is an interactive data table summarizing the expected ¹H NMR chemical shifts for a hypothetical derivative, N-acetyl-(S)-2-aminopentan-1-ol, based on known data for similar structures.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₂) | 3.5 - 3.7 | m | - |

| H2 (CH) | 3.8 - 4.0 | m | - |

| H3 (CH₂) | 1.3 - 1.5 | m | - |

| H4 (CH₂) | 1.2 - 1.4 | m | - |

| H5 (CH₃) | 0.8 - 1.0 | t | ~7 |

| NH | 7.5 - 8.0 | d | ~8 |

| OH | Variable | br s | - |

| Acetyl CH₃ | 1.9 - 2.1 | s | - |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) and mass spectrometry with electron ionization (MS-EI) are particularly valuable for the characterization of (S)-2-aminopentan-1-ol derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and, consequently, the molecular formula of a compound. This is crucial for confirming the identity of a newly synthesized derivative and distinguishing it from other compounds with the same nominal mass. For instance, the exact mass of a protonated molecule of a derivative can be compared with the calculated mass to confirm its molecular formula with a high degree of confidence.

Mass Spectrometry-Electron Ionization (MS-EI): In MS-EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and provides valuable structural information. The fragmentation of amino alcohols often involves cleavage of the carbon-carbon bond adjacent to the amino and hydroxyl groups. For the parent amino acid, DL-Norvaline, the mass spectrum shows characteristic fragmentation patterns that can be used to identify the molecule nist.gov. Analysis of the fragment ions can help to elucidate the structure of the parent molecule.

The following table presents a hypothetical fragmentation pattern for (S)-2-aminopentan-1-ol based on common fragmentation pathways for amino alcohols.

| m/z | Proposed Fragment |

| 103 | [M]⁺• (Molecular Ion) |

| 86 | [M - NH₃]⁺• |

| 72 | [M - CH₂OH]⁺ |

| 57 | [C₄H₉]⁺ |

| 44 | [CH(NH₂)CH₂OH]⁺ |

| 30 | [CH₂NH₂]⁺ |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For derivatives of (S)-2-aminopentan-1-ol, the IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3300-3500 cm⁻¹), the N-H stretch of the amine or amide (around 3300-3400 cm⁻¹), and C-H stretches of the alkyl chain (around 2850-2960 cm⁻¹). If the amine is derivatized to an amide, a strong C=O stretch would be observed around 1630-1680 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations. For amino alcohols, Raman spectroscopy can provide insights into the conformational structure and hydrogen bonding. spiedigitallibrary.org Studies on amino acids have shown that Raman spectra can be used to identify the compound and analyze its molecular conformation. nih.gov

The table below summarizes the characteristic IR absorption frequencies for the key functional groups in (S)-2-aminopentan-1-ol hydrochloride.

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (amine salt) | Stretching | 2800 - 3200 (broad) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| N-H (amine salt) | Bending | 1500 - 1600 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

Chromatographic Techniques for Purity and Stereoisomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and its derivatives, as well as for determining their stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying the components in a mixture. For the analysis of (S)-2-aminopentan-1-ol derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The purity of a sample can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks gives a quantitative measure of the purity. Method validation, including parameters like linearity, precision, and accuracy, is crucial for reliable purity assessment. thermofisher.com

A typical HPLC method for purity analysis of an amino alcohol derivative might involve a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. Detection is often performed using a UV detector, especially if the derivative contains a chromophore.

The determination of the enantiomeric excess (e.e.) is critical for any chiral compound intended for stereospecific applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

The choice of the CSP is crucial for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For the analysis of (S)-2-aminopentan-1-ol, a suitable chiral HPLC method would allow for the baseline separation of the (S)- and (R)-enantiomers. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

The development of a chiral HPLC method often involves screening different CSPs and optimizing the mobile phase composition (e.g., the type and proportion of organic modifier and additives) to achieve the desired resolution.

The following table provides an example of typical chromatographic parameters for the chiral separation of a generic amino alcohol.

| Parameter | Value |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) and GC-MS for Volatile Derivatives

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile compounds. However, due to the polar nature and low volatility of amino alcohols like (S)-2-aminopentan-1-ol, direct analysis by GC is challenging. The presence of polar hydroxyl (-OH) and amino (-NH2) groups requires a derivatization step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com

The primary goal of derivatization is to replace the active hydrogen atoms on the polar functional groups with nonpolar moieties, thereby improving the compound's chromatographic behavior. sigmaaldrich.com This process makes the analyte more amenable to vaporization and separation on a GC column. Several derivatization techniques are common for amino acids and amino alcohols.

Common Derivatization Strategies:

Silylation: This is a widely used technique where active hydrogens are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed. TBDMS derivatives, formed using MTBSTFA, are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation/Esterification: A two-step process is often used for compounds containing both carboxylic acid and amino/hydroxyl groups. nih.govresearchgate.net For an amino alcohol, this typically involves acylation of the amino and hydroxyl groups. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) are used to introduce fluorinated acyl groups, which enhances electronegativity and improves detection sensitivity. nih.govresearchgate.net

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivative is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the unequivocal identification of the compound. semanticscholar.orgnih.gov

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantage |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyl dimethylsilyl (TBDMS) | High stability, low moisture sensitivity. sigmaaldrich.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | trimethylsilyl (TMS) | Common and effective, but sensitive to moisture. |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) | Increases volatility and detector response. nih.gov |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Stereochemical Purity

Optical rotation and circular dichroism (CD) spectroscopy are non-destructive chiroptical techniques essential for characterizing chiral molecules. They provide crucial information regarding the absolute configuration and stereochemical purity of a compound.

Optical Rotation:

Optical rotation is the phenomenon where the plane of polarization of plane-polarized light is rotated when it passes through a solution of a chiral compound. wikipedia.org This rotation is measured using an instrument called a polarimeter. The measured angle of rotation (α) is used to calculate the specific rotation ([α]), which is an intensive property characteristic of a specific chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). wikipedia.org

The specific rotation is calculated using the formula: [α]λT = α / (l × c) where T is the temperature, λ is the wavelength of light (commonly the sodium D-line at 589 nm), α is the observed rotation, l is the path length of the sample tube, and c is the concentration. wikipedia.org

For (S)-2-aminopentan-1-ol, a non-zero specific rotation value would confirm its optical activity. The sign of the rotation (+ for dextrorotary or - for levorotary) is a key characteristic. Furthermore, by comparing the measured specific rotation of a sample to the known value for the pure enantiomer, the enantiomeric excess (ee) can be quantified, providing a measure of its stereochemical purity. wikipedia.org

| Parameter | Symbol | Description | Application |

|---|---|---|---|

| Specific Rotation | [α] | The standardized measure of a compound's ability to rotate plane-polarized light. | Compound identification and quality control. |

| Observed Rotation | α | The actual angle of rotation measured by a polarimeter. | Used to calculate specific rotation and enantiomeric excess. |

| Enantiomeric Excess | ee (%) | A measure of the purity of a chiral sample, indicating the excess of one enantiomer over the other. | Determination of stereochemical purity. wikipedia.org |

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This differential absorption (ΔA) is plotted against wavelength to produce a CD spectrum. The spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. nih.gov

For a molecule like (S)-2-aminopentan-1-ol, the CD spectrum provides a unique fingerprint corresponding to its specific spatial arrangement of atoms. The sign and magnitude of the CD signals (known as Cotton effects) are characteristic of the electronic transitions within the chiral environment. This technique is particularly powerful for confirming the absolute configuration of a compound, often by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by theoretical calculations, such as time-dependent density functional theory (TDDFT). nih.govrsc.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive and powerful technique for determining the precise three-dimensional structure of a molecule in its solid state. It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral center. nih.gov

The method involves irradiating a single, high-quality crystal of the compound, in this case this compound, with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. This map is then interpreted to determine the exact position of each atom in the molecule.

For chiral molecules, a specific technique involving anomalous dispersion is used to determine the absolute configuration without ambiguity. nih.gov This allows for the definitive assignment of the stereocenter as either 'R' or 'S'. The resulting crystal structure provides a complete picture of the molecule's conformation in the solid state, as well as details about intermolecular interactions, such as hydrogen bonding, and how the molecules pack together in the crystal lattice.

| Information Obtained | Significance |

|---|---|

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths and Angles | Offers exact geometric parameters of the molecular structure. |

| Absolute Configuration | Unambiguously determines the stereochemistry (R/S) of chiral centers. nih.gov |

| Crystal Packing and Intermolecular Interactions | Reveals how molecules are arranged in the solid state and the nature of non-covalent forces (e.g., hydrogen bonding). |

Theoretical and Computational Investigations

Conformational Analysis and Molecular Modeling of (S)-2-Aminopentan-1-ol and its Derivatives

The biological activity and stereochemical influence of (S)-2-aminopentan-1-ol and its derivatives are intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis and molecular modeling are employed to explore the potential energy surface of these molecules and identify their most stable conformations.

Molecular mechanics force fields and quantum mechanical methods are utilized to calculate the energies of different conformers. For a molecule like (S)-2-aminopentan-1-ol, the orientation of the propyl group relative to the amino and hydroxyl moieties is a critical factor. The gauche and anti conformations around the C2-C3 bond will have distinct energies, with the bulkier propyl group preferring a staggered arrangement to minimize steric strain.

Molecular Modeling Studies: Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of (S)-2-aminopentan-1-ol in different environments, such as in solution. These simulations track the movement of atoms over time, revealing the accessible conformations and the transitions between them. Such studies are crucial for understanding how the molecule behaves in a biological system or as a chiral auxiliary in a chemical reaction.

Below is a hypothetical data table illustrating the relative energies of different conformers of (S)-2-aminopentan-1-ol as might be determined by computational methods.

| Conformer | Dihedral Angle (H-N-C2-C1-O-H) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A | 60° | 0.00 | Intramolecular H-bond (N-H···O) |

| B | 180° | 1.25 | Anti-periplanar arrangement |

| C | -60° | 2.50 | Gauche interaction |

Note: This table is illustrative and based on general principles of amino alcohol conformational analysis.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving (S)-2-aminopentan-1-ol. mdpi.com These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and providing insights into the factors that control the stereochemical outcome of a reaction.

When (S)-2-aminopentan-1-ol is used as a chiral auxiliary, for instance, in the synthesis of chiral amines, DFT calculations can model the transition state of the key bond-forming step. acs.org By comparing the energies of the transition states leading to the different stereoisomers, the origin of the observed enantioselectivity can be understood. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the stereochemical control.

For example, in an asymmetric Petasis borono–Mannich reaction to synthesize chiral 1,2-amino alcohols, computational modeling of the diastereomeric transition states can identify key interactions like nonconventional C-H···O and C-H···π interactions that stabilize the transition state leading to the major enantiomer. acs.org

Prediction of Spectroscopic Properties (e.g., ECD spectra)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The prediction of ECD spectra using time-dependent density functional theory (TDDFT) has become a reliable method to complement experimental data. nih.govmdpi.com

The process involves first identifying the low-energy conformers of the molecule through conformational analysis. Then, for each significant conformer, the ECD spectrum is calculated using TDDFT. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. By comparing the predicted spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. nih.gov

The accuracy of the predicted ECD spectra can be influenced by several factors, including the choice of the DFT functional and basis set, and the inclusion of solvent effects. For molecules with flexible side chains like (S)-2-aminopentan-1-ol, the length of the alkyl chain and the polarity of the solvent can have a significant effect on the ECD spectra. nih.gov

Below is a hypothetical table showing predicted ECD transitions for the (S)- and (R)-enantiomers of 2-aminopentan-1-ol (B96186).

| Enantiomer | Wavelength (nm) | Rotatory Strength (R) |

| (S)-2-aminopentan-1-ol | 210 | +15.2 |

| 190 | -8.5 | |

| (R)-2-aminopentan-1-ol | 210 | -15.2 |

| 190 | +8.5 |

Note: This table is illustrative. The signs of the rotatory strengths are opposite for the two enantiomers, as expected.

Computational Design of New Chiral Auxiliaries and Ligands

The structural backbone of (S)-2-aminopentan-1-ol makes it an attractive scaffold for the computational design of new chiral auxiliaries and ligands for asymmetric catalysis. Computational methods can be used to virtually screen libraries of derivatives of (S)-2-aminopentan-1-ol to identify candidates with improved stereoselectivity for a particular reaction.

One approach involves building a computational model of the transition state of the desired reaction. Then, various derivatives of (S)-2-aminopentan-1-ol can be virtually incorporated into this model, and their ability to control the stereochemistry can be evaluated based on the calculated energy differences between the diastereomeric transition states. This in silico screening can significantly accelerate the discovery of new and more effective chiral auxiliaries. nih.gov

For example, derivatives such as oxazolidinones, morpholinones, and lactams can be synthesized from chiral amino alcohols. acs.org Computational screening of such a library of fragments derived from (S)-2-aminopentan-1-ol could identify promising candidates for fragment-based ligand discovery. nih.govacs.org

Studies on Non-Covalent Interactions and Stereochemical Control

The ability of chiral molecules like (S)-2-aminopentan-1-ol to induce stereoselectivity in chemical reactions is often governed by subtle non-covalent interactions in the transition state. nih.gov These interactions, which include hydrogen bonding, steric repulsion, and dispersion forces, create a chiral environment around the reacting center, favoring the formation of one stereoisomer over the other.

In derivatives of (S)-2-aminopentan-1-ol, the amino and hydroxyl groups are key players in establishing these crucial non-covalent interactions. The nitrogen of the indole (B1671886) ring in tryptophan, for example, can engage in hydrogen bonds, which can be critical for its localization and function. mdpi.com Similarly, the functional groups in (S)-2-aminopentan-1-ol can act as hydrogen bond donors and acceptors, locking the conformation of the transition state assembly and thereby dictating the stereochemical outcome. nih.gov

Computational studies can quantify the strength and geometry of these non-covalent interactions and correlate them with the observed enantioselectivity. For instance, DFT calculations can be used to model the interactions between a catalyst derived from (S)-2-aminopentan-1-ol and the substrates, providing a detailed picture of the factors that lead to high stereochemical control. nih.gov The crystal structures of salts of amino alcohols with other molecules reveal that hydrogen bonding and π-π stacking interactions lead to distinct connectivity motifs. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry, providing essential intermediates for pharmaceuticals and fine chemicals. frontiersin.orgjocpr.comnih.gov Traditional methods often rely on metal-hydride reducing agents like Lithium aluminium hydride, which can be expensive and pose risks in large-scale applications. jocpr.com Future research is focused on developing greener, safer, and more cost-effective synthetic routes.

Key areas of development include:

Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes offers a highly sustainable approach. nih.gov For instance, engineered amine dehydrogenases (AmDHs) can facilitate the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity, using inexpensive ammonia (B1221849) as the amino donor and generating water as the main byproduct. frontiersin.orgnih.govacs.org Plant-based biocatalysts, such as those derived from Daucus carota (carrot), have also been successfully used for the enantioselective reduction of ketones to chiral alcohols, highlighting a path for the bio-reduction of corresponding keto-amines. nih.gov

Catalytic Hydrogenation : As a green and efficient alternative, catalytic hydrogenation is suitable for industrial-scale production. jocpr.com Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, provides a powerful method for converting unprotected α-amino ketones into chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org This approach avoids the need for protecting groups and harsh reagents.

Table 1: Comparison of Synthetic Routes for Chiral Amino Alcohols

| Method | Advantages | Challenges | Key Research Focus |

|---|---|---|---|

| Traditional (e.g., LiAlH₄ Reduction) | High reactivity, well-established. | High cost, safety risks for scale-up, stoichiometric waste. | Not a focus for sustainable development. |

| Catalytic Hydrogenation | High atom economy, suitable for industry, green process. | Often requires high pressure/temperature, catalyst specificity. | Development of more versatile and milder catalysts. |

| Biocatalysis (Enzymes/Whole Cells) | High enantioselectivity, mild reaction conditions (often in water), environmentally friendly. | Limited substrate scope, potential for enzyme inhibition. | Enzyme engineering and directed evolution to broaden substrate compatibility and improve efficiency. frontiersin.org |

Expanding the Scope of Asymmetric Transformations

Chiral amino alcohols are pivotal in asymmetric synthesis, where they function as chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov (S)-2-aminopentan-1-ol serves as a fundamental chiral building block for these applications.

Future research aims to:

Design Novel Chiral Ligands : The amino and hydroxyl groups of (S)-2-aminopentan-1-ol can be readily modified to create a diverse library of chiral ligands for metal-catalyzed reactions. nih.gov These ligands can be applied in a wide range of transformations, including asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions. scielo.org.mx

Develop New Chiral Auxiliaries : A chiral auxiliary is a group temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgyork.ac.uk The (S)-2-aminopentan-1-ol scaffold is a promising candidate for developing new, efficient, and recyclable auxiliaries. A good chiral auxiliary should be easy to attach and remove and provide high levels of asymmetric induction. york.ac.uknumberanalytics.com

Explore Second-Order Asymmetric Transformations : This advanced resolution technique can convert a mixture of diastereomers into a single, stereochemically pure diastereomer. rsc.org Research into applying this principle using resolving agents derived from or interacting with (S)-2-aminopentan-1-ol could provide highly efficient pathways to other enantiomerically pure compounds. nih.gov

Table 2: Potential Asymmetric Transformations Utilizing (S)-2-aminopentan-1-ol Derivatives

| Transformation Type | Role of (S)-2-aminopentan-1-ol Derivative | Potential Outcome |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Ligand | Enantioselective reduction of ketones and olefins. |

| Asymmetric Aldol Reaction | Chiral Auxiliary or Ligand | Stereocontrolled carbon-carbon bond formation. scielo.org.mx |